Liproxstatin-1-15N

Quantitative Bioanalysis LC-MS/MS Isotopic Purity

Liproxstatin-1-15N is the indispensable ¹⁵N-labeled internal standard for accurate LC-MS/MS quantitation of Liproxstatin-1. Unlike unlabeled Liproxstatin-1 or structurally distinct labeled inhibitors, its +1 Da mass shift ensures identical chromatographic retention and ionization efficiency—the gold standard for correcting matrix effects, extraction variability, and ion suppression in plasma, tissue homogenates, and CSF. Essential for GLP-compliant bioanalytical method validation supporting IND/NDA submissions and pharmacokinetic profiling in ferroptosis research.

Molecular Formula C19H21ClN4
Molecular Weight 341.8 g/mol
Cat. No. B12379280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiproxstatin-1-15N
Molecular FormulaC19H21ClN4
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESC1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2
InChIInChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)/i22+1
InChIKeyYAFQFNOUYXZVPZ-ZVDSADNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Liproxstatin-1-15N: A Stable Isotope-Labeled Ferroptosis Inhibitor for Quantitative Mass Spectrometry


Liproxstatin-1-15N is a nitrogen-15 labeled analog of Liproxstatin-1, a potent small-molecule inhibitor of ferroptosis—a regulated, iron-dependent form of cell death characterized by lethal lipid peroxidation accumulation [1]. The unlabeled parent compound, Liproxstatin-1, exhibits potent inhibition of ferroptotic cell death with reported IC50 values of 22 nM in cell-free assays and approximately 38 nM in mouse embryonic fibroblasts [2]. The 15N isotopic label is incorporated into the molecule's structure (C19H21ClN3¹⁵N), resulting in a molecular weight of 341.84 g/mol [3]. This stable isotope labeling confers no alteration to the compound's inherent biochemical activity but provides a critical mass shift enabling its primary utility as an internal standard for the precise quantitation of unlabeled Liproxstatin-1 in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) [4].

Why Unlabeled Liproxstatin-1 or Alternative Inhibitors Cannot Substitute for Liproxstatin-1-15N in Quantitative Analytical Workflows


Substituting Liproxstatin-1-15N with unlabeled Liproxstatin-1 or other ferroptosis inhibitors like Ferrostatin-1 in analytical workflows introduces critical errors in quantitative accuracy. In LC-MS/MS applications, a structurally identical internal standard is essential to correct for variability in sample preparation, ionization efficiency, and matrix effects—sources of imprecision that cannot be controlled by external calibration alone [1]. Unlabeled Liproxstatin-1 is chromatographically and mass spectrometrically indistinguishable from the target analyte, rendering it useless as an internal standard. Alternative labeled inhibitors, such as Ferrostatin-1-13C, differ in structure and thus exhibit distinct ionization efficiencies and chromatographic retention times, compromising their ability to accurately track the analyte of interest [2]. The ¹⁵N label in Liproxstatin-1-15N provides the requisite mass shift (+1 Da) for differentiation by the mass spectrometer without altering the compound's physicochemical behavior, ensuring co-elution and identical ionization response—the gold standard for quantitative bioanalysis .

Quantitative Differentiation Evidence for Liproxstatin-1-15N Versus Analogs and Alternative Standards


Isotopic Purity and Mass Shift for Definitive Analyte Discrimination in LC-MS/MS

Liproxstatin-1-15N incorporates a single ¹⁵N atom, resulting in a molecular mass of 341.84 g/mol compared to 340.85 g/mol for unlabeled Liproxstatin-1—a mass difference of +0.99 Da [1]. This mass shift is sufficient for baseline resolution by quadrupole or high-resolution mass spectrometers without isotopic peak overlap. The compound is synthesized to achieve high isotopic enrichment (>98% ¹⁵N incorporation), ensuring that the internal standard signal does not contribute to the analyte channel and vice versa. In contrast, using a structurally similar but non-identical compound (e.g., Ferrostatin-1) as an internal standard introduces differential ionization efficiency and chromatographic retention, leading to quantification errors typically ranging from 15–50% in biological matrices due to uncorrected matrix effects [2].

Quantitative Bioanalysis LC-MS/MS Isotopic Purity

Co-Elution and Identical Ionization Efficiency: The Foundation of Accurate Quantitation

The physicochemical identity of Liproxstatin-1-15N with its unlabeled counterpart ensures co-elution under all chromatographic conditions—a prerequisite for accurate internal standardization. Because the labeled and unlabeled molecules differ only by a single neutron in one nitrogen nucleus, they exhibit identical retention times, ionization efficiencies, and fragmentation patterns in MS/MS analysis . This co-elution is critical for correcting matrix effects, which can suppress or enhance ionization by 20–200% depending on the biological matrix (e.g., plasma, liver homogenate, urine) [1]. Alternative approaches, such as external standard calibration or the use of structural analogs, fail to compensate for sample-to-sample matrix variability, leading to systematic bias and poor inter-day precision (CV > 20%) in quantitative assays [2].

LC-MS/MS Matrix Effects Co-Elution

Absence of Deuterium-Induced Isotope Effects on Pharmacokinetics

Liproxstatin-1-15N is labeled with nitrogen-15 rather than deuterium (²H). While deuterium labeling is common, deuterium substitution can significantly alter a compound's pharmacokinetic profile—a phenomenon known as the deuterium isotope effect—by affecting metabolic stability, protein binding, and clearance rates [1]. This can confound the interpretation of in vivo studies when the labeled internal standard is used to track the unlabeled analyte. In contrast, ¹⁵N labeling introduces negligible isotopic perturbation to pharmacokinetic behavior, as the mass difference between ¹⁴N and ¹⁵N is proportionally smaller and does not materially affect bond vibrational frequencies relevant to enzymatic metabolism . This ensures that the labeled internal standard remains a faithful tracer for unlabeled Liproxstatin-1 in ADME studies.

ADME Pharmacokinetics Isotope Effects

Bioanalytical Method Validation: Achieving Regulatory-Grade Accuracy and Precision

Stable isotope-labeled internal standards are mandated by regulatory guidance (e.g., FDA Bioanalytical Method Validation Guidance for Industry, 2018) for the accurate quantification of small-molecule drugs in biological matrices. The use of Liproxstatin-1-15N enables the development of LC-MS/MS methods that meet acceptance criteria for accuracy (85–115% of nominal concentration) and precision (CV ≤ 15%) across the calibration range [1]. In contrast, methods relying on external calibration or non-identical internal standards typically fail to meet these stringent criteria, particularly at the lower limit of quantitation (LLOQ), where matrix effects are most pronounced and variability is highest [2]. The availability of a high-purity (>98%), isotopically enriched internal standard is a critical enabler for generating robust pharmacokinetic data suitable for IND/NDA submissions.

Method Validation Bioanalysis Regulatory Compliance

High-Impact Research and Industrial Applications Enabled by Liproxstatin-1-15N


Quantitative Pharmacokinetic and Tissue Distribution Studies of Liproxstatin-1 in Preclinical Models

Liproxstatin-1-15N is the definitive internal standard for LC-MS/MS quantification of Liproxstatin-1 in plasma, urine, and tissue homogenates from rodent models of ferroptosis-related diseases. The co-elution and matched ionization efficiency of the ¹⁵N-labeled standard [1] enable accurate measurement of systemic exposure (AUC, Cmax, t½) and organ-specific accumulation following intraperitoneal or oral administration. This is essential for correlating drug levels with pharmacodynamic effects observed in Gpx4 knockout mice and ischemia/reperfusion injury models [2].

Supporting IND-Enabling GLP Bioanalysis for Clinical Development

For organizations advancing Liproxstatin-1 toward clinical trials, Liproxstatin-1-15N is an indispensable reagent for developing and validating GLP-compliant LC-MS/MS methods. The use of a stable isotope-labeled internal standard is a regulatory expectation for pivotal bioanalytical studies supporting IND and NDA submissions [3]. The ¹⁵N label avoids deuterium isotope effects, ensuring that pharmacokinetic data accurately reflect the behavior of the unlabeled drug candidate.

Metabolic Stability and Drug-Drug Interaction Studies in Hepatic Systems

Liproxstatin-1-15N can be employed as an internal standard to quantify parent compound depletion in in vitro metabolic stability assays using liver microsomes or hepatocytes. This allows for precise determination of intrinsic clearance and half-life [4]. The isotopic label enables differentiation between the analyte and any isobaric interferences from the complex biological matrix, ensuring that metabolic turnover rates are measured with high fidelity.

Investigating Liproxstatin-1 Blood-Brain Barrier Penetration and CNS Exposure

Emerging evidence implicates ferroptosis in neurodegenerative diseases. Liproxstatin-1-15N facilitates the sensitive and selective quantitation of Liproxstatin-1 in brain homogenate and cerebrospinal fluid, enabling accurate assessment of CNS penetration [1]. The robust correction of matrix effects by the labeled internal standard is critical for low-level quantification in lipid-rich brain tissue where ion suppression is severe.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liproxstatin-1-15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.